

# Application Notes and Protocols for In Vivo Formulation of Bimiralisib

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## Compound of Interest

Compound Name: *Bimiralisib*

Cat. No.: *B560068*

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## Introduction

**Bimiralisib**, also known as PQR309, is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As a pan-inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and an inhibitor of both mTORC1 and mTORC2 complexes, **bimiralisib** is a critical tool for preclinical research in oncology.[1][2][4] Its mechanism of action targets a central signaling pathway that regulates cell metabolism, proliferation, and survival, which is frequently deregulated in various cancers.[5][6][7] Notably, **bimiralisib** has demonstrated antitumor efficacy in a range of preclinical models, including lymphomas and solid tumors.[1][8][9] Its ability to cross the blood-brain barrier makes it a valuable candidate for investigating central nervous system (CNS) malignancies.[3][9][10]

These application notes provide detailed protocols for the formulation of **bimiralisib** for in vivo studies, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic assessments.

## Data Presentation

Quantitative data for **bimiralisib** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Bimiralisib**

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine[2] |
| Molecular Formula | C <sub>17</sub> H <sub>20</sub> F <sub>3</sub> N <sub>7</sub> O <sub>2</sub> [11] |
| Molecular Weight  | 411.39 g/mol [11]   |
| Appearance        | Solid powder[11]  |
| Solubility        |   |
| DMSO              | 6 mg/mL[10]   |

Table 2: Recommended Formulations for In Vivo Oral Administration

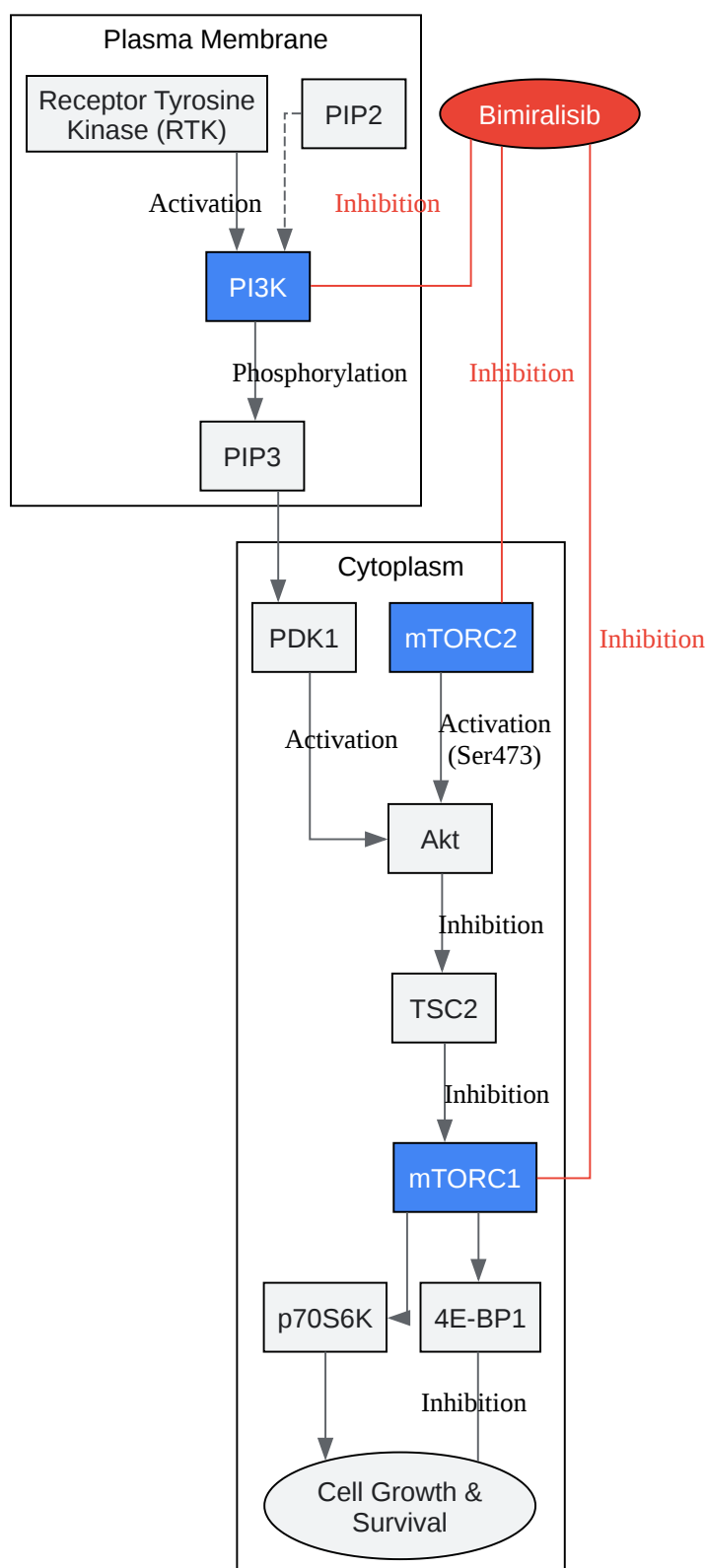
| Formulation | Vehicle Composition   | Final Bimiralisib Concentration | Notes   |
|-------------|---|---------------------------------|---|
| Aqueous     | 5% DMSO + 40%<br>PEG300 + 5% Tween<br>80 + 50% ddH <sub>2</sub> O | 0.3 mg/mL                       | The mixed solution should be prepared fresh and used immediately.[10][12] |
| Oil-based   | 5% DMSO + 95%<br>Corn Oil   | 0.3 mg/mL                       | The mixed solution should be prepared fresh and used immediately.[10][12] |

Table 3: Summary of Preclinical Pharmacokinetic Parameters

| Species                   | Administration Route         | Dose                           | Half-life (t <sub>1/2</sub> ) | Key Findings  |
|---------------------------|------------------------------|--------------------------------|-------------------------------|---|
| Female CD-1 Mouse         | Oral (po)                    | 5 mg/kg[10]                    | ~13–36 min[3][10]             | Good oral bioavailability (>50%).[10][12]<br>Rapid absorption.[10]                          |
| Intravenous (iv)          | Not specified                | ~9–10 min[3][10]               |                               |   |
| Female Sprague-Dawley Rat | Oral (po)                    | 10 mg/kg or 16.55 mg/kg[3][13] | ~5–8 h[13]                    | Excellent oral bioavailability (>50%).[13]<br>Brain levels comparable to plasma levels.[13] |
| Intravenous (iv)          | 5 mg/kg or 10.3 mg/kg[3][13] | Not specified                  |                               |   |
| Male Beagle Dog           | Oral (po)                    | Not specified                  | Not specified                 | Oral bioavailability estimated at 23%. [12] Rapid absorption.[10]                           |

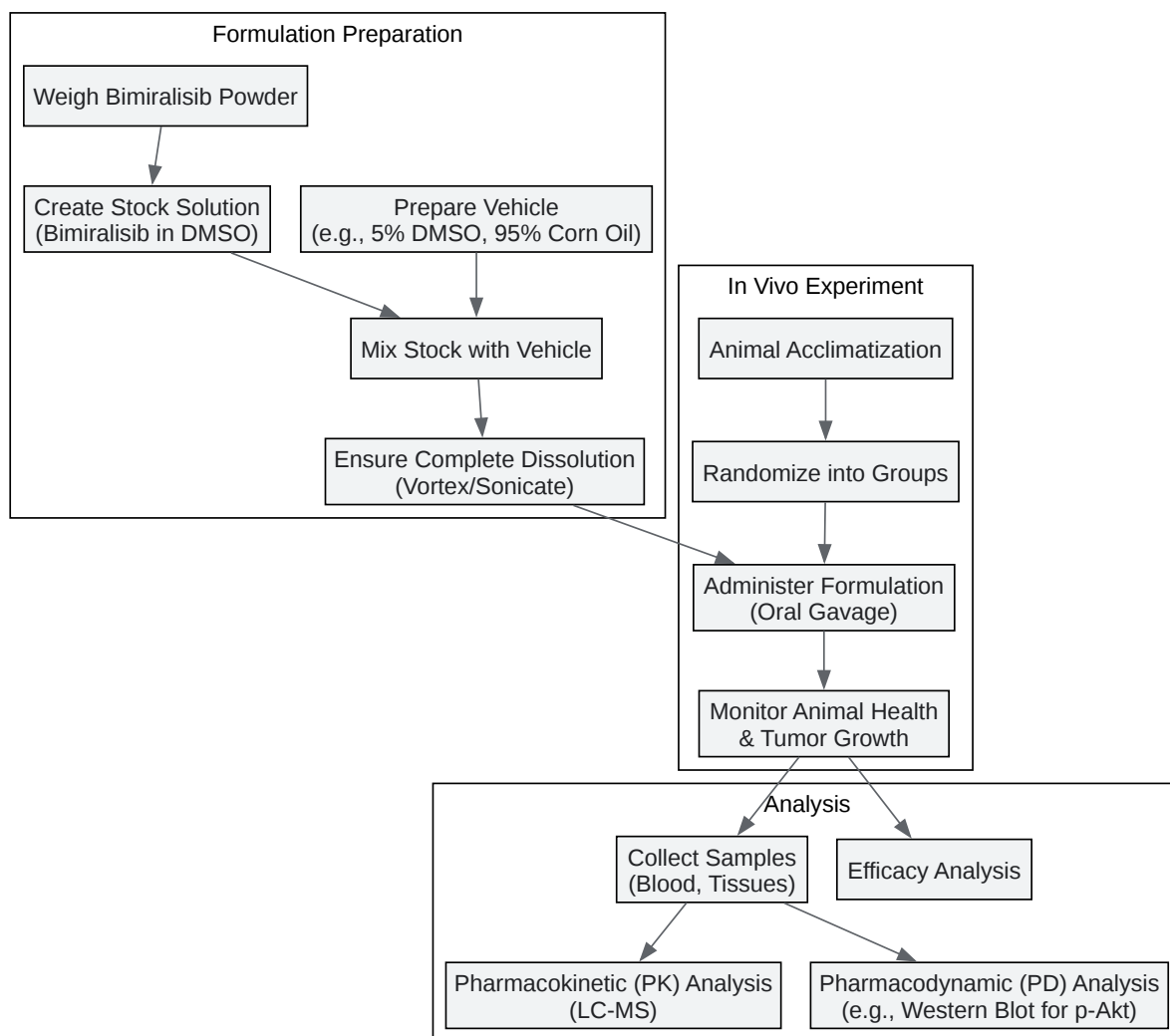
## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **bimiralisib** and a typical experimental workflow for in vivo studies.



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Caption: **Bimimalisib** inhibits the PI3K/mTOR signaling pathway.



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Caption: General workflow for an in vivo study using **bimiralisib**.

## Experimental Protocols

### Protocol 1: Aqueous Formulation for Oral Gavage

This protocol is adapted from a standard vehicle preparation for compounds with limited aqueous solubility.[\[10\]](#)[\[12\]](#)

Materials:

- **Bimiralisib** (PQR309) powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Deionized water (ddH<sub>2</sub>O)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Procedure:

- **Prepare Stock Solution:** Prepare a 6 mg/mL stock solution of **bimiralisib** in fresh DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
- **Vehicle Preparation** (in a 1 mL example): a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the 6 mg/mL **bimiralisib** DMSO stock solution to the PEG300. c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 µL of Tween 80 to the mixture. e. Vortex again until the solution is clear. f. Add 500 µL of ddH<sub>2</sub>O to bring the total volume to 1 mL.
- **Final Mixing:** Vortex the final solution thoroughly. The final concentration of **bimiralisib** will be 0.3 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O.

- Administration: The formulation should be prepared fresh before each use and administered immediately via oral gavage.

## Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol provides an alternative lipid-based vehicle.<sup>[10][12]</sup>

Materials:

- **Bimiralisib** (PQR309) powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Corn oil
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Procedure:

- Prepare Stock Solution: Prepare a 6 mg/mL stock solution of **bimiralisib** in fresh DMSO as described in Protocol 1.
- Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 950  $\mu$ L of corn oil. b. Add 50  $\mu$ L of the 6 mg/mL **bimiralisib** DMSO stock solution to the corn oil.
- Final Mixing: Vortex the mixture vigorously until it is a homogenous suspension.
- Administration: This formulation should be prepared fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose for oral gavage.

## Protocol 3: General In Vivo Dosing and Pharmacokinetic Analysis

This protocol outlines a general procedure for conducting efficacy and pharmacokinetic studies in rodents.

#### Procedure:

- **Animal Handling:** All animal procedures should be performed in accordance with institutional guidelines and approved protocols. Allow animals to acclimatize before the start of the study.
- **Dosing:**
  - For efficacy studies in xenograft models, dosing can be initiated once tumors reach a predetermined size.
  - **Bimiralisib** has been administered orally in preclinical models.[3][10] A typical dose in mice has been 5 mg/kg.[10]
  - Administer the prepared formulation using an appropriate-sized gavage needle. The volume administered should be based on the animal's body weight.
- **Pharmacokinetic (PK) Study:**
  - Following a single oral or intravenous dose of the **bimiralisib** formulation, collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
  - Process blood to collect plasma and store at -80°C until analysis.
  - **Bimiralisib** concentrations in plasma (and brain tissue, if applicable) are typically quantified using liquid chromatography-mass spectrometry (LC-MS).[14]
  - PK parameters such as half-life ( $t_{1/2}$ ),  $C_{max}$ , and area under the curve (AUC) can then be calculated using non-compartmental analysis.[14]
- **Pharmacodynamic (PD) Study:**
  - To confirm target engagement, tumors or relevant tissues can be collected at specific time points after dosing.
  - Analyze tissue lysates by Western blot for downstream markers of PI3K/mTOR signaling, such as the phosphorylation status of Akt (p-Akt Ser473).[3][14] A strong reduction in p-Akt indicates effective target inhibition.



## Conclusion

**Bimiralisib** is a critical compound for investigating the PI3K/mTOR pathway in cancer biology. Proper formulation is essential for achieving reliable and reproducible results in in vivo studies. The aqueous and oil-based formulations described provide viable options for oral administration in preclinical models. Researchers should select a formulation based on the specific experimental design and animal model. It is critical to prepare these formulations fresh daily and ensure homogeneity before administration to achieve accurate dosing and maximize the potential for translatable findings.

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